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(2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol

adenosine deaminase enantiomer specificity Ki determination

(2R,3S)-3-(6-Amino-9H-purin-9-yl)nonan-2-ol, the (2R,3S) enantiomer of erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA), is a chiral purine derivative bearing an adenine skeleton N9-substituted with an erythro-2-hydroxynonan-3-yl chain of defined absolute configuration. It functions as a dual inhibitor of cyclic nucleotide phosphodiesterase 2 (PDE2; IC50 = 0.8–4 μM) and adenosine deaminase (ADA), with its inhibitory profile quantitatively distinct from its (2S,3R) enantiomer and from chemically unrelated PDE2 or ADA inhibitors.

Molecular Formula C14H23N5O
Molecular Weight 277.37 g/mol
CAS No. 79813-68-6
Cat. No. B1212922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol
CAS79813-68-6
Synonyms9-(2-hydroxy-3-nonyl)adenine
9-(2-hydroxy-3-nonyl)adenine hydrochloride
9-(2-hydroxy-3-nonyl)adenine monohycrochloride
9-(2-hydroxy-3-nonyl)adenine monohycrochloride, (erythro-R*,S*)-isomer
9-(2-hydroxy-3-nonyl)adenine oxalate (2:1)
9-(2-hydroxy-3-nonyl)adenine oxalate (2:1), (erythro-R*,R*)-isomer
9-(2-hydroxy-3-nonyl)adenine, (R*,S*)-(+-)-isomer
9-(2-hydroxy-3-nonyl)adenine, (R*,S*)-isomer
9-(2-hydroxy-3-nonyl)adenine, (R-(R*,R*))-isomer
9-(2-hydroxy-3-nonyl)adenine, (R-(R*,S*))-isomer
9-(2-hydroxy-3-nonyl)adenine, (S-(R*,R*))-isomer
9-(2-hydroxy-3-nonyl)adenine, (S-(R*,S*))-isomer
EHNA
erythro-9-(2-hydroxy-3-nonyl)adenine
erythro-9-(2-hydroxynon-3-yl)adenine
erythro-9-(3-(2-hydroxynonyl))adenine
threo-9-(2-hydroxy-3-nonyl)adenine
Molecular FormulaC14H23N5O
Molecular Weight277.37 g/mol
Structural Identifiers
SMILESCCCCCCC(C(C)O)N1C=NC2=C(N=CN=C21)N
InChIInChI=1S/C14H23N5O/c1-3-4-5-6-7-11(10(2)20)19-9-18-12-13(15)16-8-17-14(12)19/h8-11,20H,3-7H2,1-2H3,(H2,15,16,17)/t10-,11+/m1/s1
InChIKeyIOSAAWHGJUZBOG-MNOVXSKESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R,3S)-3-(6-Amino-9H-purin-9-yl)nonan-2-ol (EHNA) – Chiral Adenine Derivative with Quantitatively Defined Dual PDE2/Adenosine Deaminase Inhibition


(2R,3S)-3-(6-Amino-9H-purin-9-yl)nonan-2-ol, the (2R,3S) enantiomer of erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA), is a chiral purine derivative bearing an adenine skeleton N9-substituted with an erythro-2-hydroxynonan-3-yl chain of defined absolute configuration [1]. It functions as a dual inhibitor of cyclic nucleotide phosphodiesterase 2 (PDE2; IC50 = 0.8–4 μM) and adenosine deaminase (ADA), with its inhibitory profile quantitatively distinct from its (2S,3R) enantiomer and from chemically unrelated PDE2 or ADA inhibitors [2].

Stereochemically Defined (2R,3S) Enantiomer Dual PDE2/ADA Inhibition Profile Quantitatively Distinct from (2S,3R)-(+)-EHNA

Why Racemic EHNA, (+)-EHNA, or Single-Target PDE2/ADA Inhibitors Cannot Substitute for Stereochemically Defined (2R,3S)-EHNA in Mechanistic and Translational Studies


The (2R,3S) stereoisomer is not functionally interchangeable with its (2S,3R)-(+)-EHNA enantiomer, which exhibits 250-fold greater ADA inhibitory potency (Ki = 2 nM vs. 500 nM) [1]. Substituting with racemic EHNA introduces an undefined mixture of stereoisomers with confounding ADA inhibition profiles. Critically, chemically distinct PDE2 inhibitors (e.g., BAY 60-7550) and ADA inhibitors (e.g., 2'-deoxycoformycin, pentostatin) each fail to recapitulate the unique capacity of EHNA to maintain human embryonic stem cell (hESC) pluripotency in feeder-free culture—a property residing in a pharmacophore comprising both the adenine mimetic and the extended hydrophobic substituent rather than in PDE2 or ADA inhibition alone [2].

(2S,3R) Enantiomer: 250-fold higher ADA inhibition
The opposite enantiomer strongly suppresses adenosine deaminase, which may confound adenosine-dependent endpoints in PDE2-focused experiments.
Racemic EHNA: undefined stereoisomer mixture
Introduces variable ADA inhibition that cannot be controlled, undermining mechanistic interpretation of PDE2- vs. ADA-linked effects.
Single-target PDE2 or ADA inhibitors lack pluripotency maintenance
Chemically distinct inhibitors (BAY 60-7550, pentostatin) do not sustain hESC pluripotency in feeder-free culture, a property linked to the EHNA pharmacophore rather than target inhibition alone.

Quantitative Differentiation Evidence for (2R,3S)-3-(6-Amino-9H-purin-9-yl)nonan-2-ol Against Closest Analogs, Enantiomers, and In-Class Alternatives


Enantiomer-Specific ADA Inhibition: (2R,3S)-EHNA Is 250-Fold Less Potent Than (2S,3R)-(+)-EHNA Against Adenosine Deaminase

The (2R,3S)-EHNA enantiomer (also designated (−)-EHNA) exhibits an ADA Ki of approximately 500 nM, whereas the (2S,3R)-(+)-EHNA enantiomer has a Ki of approximately 2 nM under identical assay conditions, representing a 250-fold difference in inhibitory potency [1][2]. This stereochemical dependence means that procurement of the incorrect enantiomer or racemic mixture will substantially alter ADA inhibition outcomes in any experimental system where adenosine metabolism is relevant.

ADA Enantiomer Selectivity
Head-to-head
Ki ≈ 500 nM vs Ki ≈ 2 nM
250-fold weaker ADA inhibition by (2R,3S) enantiomer
Supports PDE2 studies with minimized ADA blockade
Calf intestinal ADA; in vitro enzyme inhibition
adenosine deaminase enantiomer specificity Ki determination

Enantiomer-Independent Anti-HSV Activity: (2R,3S)-EHNA and (2S,3R)-(+)-EHNA Show Equal Antiviral Potency Despite 250-Fold ADA Difference

Both enantiomers of EHNA, (+)-EHNA and (−)-EHNA, display equivalent antiviral activity against herpes simplex virus (HSV) type 1 in infected HeLa cells, inhibiting viral replication and viral DNA synthesis to the same extent [1]. This equivalence stands in marked contrast to their 250-fold divergence in ADA inhibition, demonstrating that the antiviral mechanism of EHNA is independent of ADA inhibitory potency and is preserved in the (2R,3S) enantiomer.

Anti-HSV Enantiomer Comparison
Head-to-head
(2R,3S)-EHNA (2S,3R)-EHNA
Equivalent anti-HSV potency despite 250-fold ADA difference
Enables ADA-independent antiviral mechanism studies
HSV-1 infected HeLa cells; virus yield and DNA synthesis assays
antiviral activity herpes simplex virus enantiomer comparison

PDE2 Isoform Selectivity: (2R,3S)-EHNA Exhibits >100-Fold Selectivity for PDE2 Over PDE1, PDE3, and PDE4

EHNA inhibits cGMP-stimulated PDE2 activity with IC50 values of 0.8 μM (human myocardium), 2 μM (porcine myocardium), and 3–5.5 μM (various other tissues and species), while exhibiting negligible inhibition of PDE1, PDE3, and PDE4 isoforms (IC50 > 100 μM across all three) [1][2]. This >100–500-fold selectivity window over PDE1/3/4 is quantitatively documented and distinguishes EHNA from non-selective PDE inhibitors such as IBMX and from PDE4-selective agents such as rolipram.

PDE2 Isoform Selectivity
Cross-study comparable
PDE2 IC50 0.8–5.5 μM vs PDE1/3/4 >100 μM
>100–500-fold selectivity for PDE2
Allows PDE2-specific attribution at working concentrations
Human/porcine myocardium, hepatocytes; cGMP-stimulated PDE2 assay
phosphodiesterase 2 isoform selectivity cGMP signaling

Unique hESC Pluripotency Maintenance: EHNA Sustains Pluripotency Markers for >10 Passages; Chemically Distinct PDE2 and ADA Inhibitors Do Not

EHNA at 10 μM maintains expression of pluripotency markers NANOG, Oct-4 (POU5F1), and SSEA4 in hESC line SA121 for more than 10 passages in feeder-free, cytokine-free culture. Chemically distinct, single-target inhibitors of PDE2 and ADA were tested in parallel and failed to suppress spontaneous differentiation under identical conditions [1]. The differentiation blockade is reversible upon EHNA washout, and preliminary structure–activity analysis localizes the activity to a pharmacophore comprising a close adenine mimetic with an extended hydrophobic 8- or 9-substituent—a feature absent from standard PDE2-selective (BAY 60-7550) or ADA-selective (pentostatin) agents.

hESC Pluripotency Maintenance
Head-to-head
EHNA: maintains markers vs PDE2/ADA inhibitors: fail
Unique pluripotency maintenance >10 passages in feeder-free culture
Pharmacophore-dependent effect; not replicated by single-target inhibitors
hESC line SA121; 10 μM EHNA, cytokine-free conditions
human embryonic stem cells pluripotency maintenance differentiation blockade

Anti-HSV Activity Versus Potent ADA Inhibitor: EHNA Inhibits HSV Replication by 75–90% at 10 μM; 2'-Deoxycoformycin Does Not

EHNA at 10 μM reduces HSV production by 75–90% and HSV-specific DNA synthesis by approximately 60% in HeLa cells, without affecting viability, growth, or DNA synthesis of uninfected cells. In direct contrast, 2'-deoxycoformycin (pentostatin), a significantly more potent and clinically used ADA inhibitor, does not inhibit HSV replication under comparable conditions [1]. This demonstrates that EHNA's anti-HSV activity is mechanistically independent of ADA inhibition potency and likely derives from its effects on deoxyribonucleoside triphosphate pools and/or other targets.

ADA-Independent Anti-HSV Activity
Head-to-head
EHNA: 75–90% inhibition vs 2'-Deoxycoformycin: no effect
HSV inhibition independent of ADA potency
Supports ADA-independent antiviral mechanism research
HeLa cells; 10 μM; virus yield and [3H]thymidine incorporation
herpes simplex virus antiviral mechanism adenosine deaminase-independent activity

High-Value Application Scenarios for (2R,3S)-3-(6-Amino-9H-purin-9-yl)nonan-2-ol Driven by Quantitative Differentiation Evidence


Feeder-Free, Cytokine-Free Human Pluripotent Stem Cell Expansion for cGMP-Compliant Bioprocessing

The unique capacity of EHNA to maintain hESC pluripotency in the absence of bFGF and other exogenous cytokines—a property absent in chemically distinct PDE2 and ADA inhibitors—positions (2R,3S)-EHNA as a critical tool for large-scale, cGMP-compliant stem cell manufacturing [1]. At 10 μM, it sustains NANOG, Oct-4, and SSEA4 expression for >10 passages, and differentiation is reversibly controlled by compound addition or washout.

Dissection of PDE2-Dependent vs. ADA-Dependent Signaling in Cardiovascular and Neuronal Pharmacology

The 250-fold weaker ADA inhibition of the (2R,3S) enantiomer (Ki ≈ 500 nM) relative to the (2S,3R)-(+)-EHNA (Ki ≈ 2 nM) enables experiments in which PDE2 can be selectively inhibited at concentrations (0.8–5 μM) that produce only partial ADA blockade [1][2]. This is particularly valuable in cardiac and neuronal preparations where adenosine accumulation can independently modulate physiological endpoints.

Antiviral Mechanism-of-Action Studies: ADA-Independent Anti-HSV Activity with Synergistic Adenosine Analog Potentiation

(2R,3S)-EHNA inhibits HSV replication by 75–90% at 10 μM through an ADA-independent mechanism not shared by 2'-deoxycoformycin, while its residual ADA inhibition simultaneously potentiates the antiviral activity of adenosine analogs such as cordycepin (achieving >99% viral inhibition in combination) [1][2]. This dual functionality supports both single-agent antiviral studies and combination chemotherapy research.

PDE2 Selectivity Profiling in cAMP/cGMP Compartmentalization Studies

With IC50 values of 0.8–2 μM for PDE2 and >100 μM for PDE1, PDE3, and PDE4 (>100–500-fold selectivity), (2R,3S)-EHNA is suited for dissecting the specific contribution of PDE2 to cyclic nucleotide compartmentalization in tissues co-expressing multiple PDE isoforms [1]. At working concentrations of 1–10 μM, off-target PDE1/3/4 effects are negligible.

Application
Selection Property
Validation Focus
Feeder-free pluripotent stem cell expansion
Pluripotency-maintenance pharmacophore
NANOG/Oct-4/SSEA4 marker persistence across passages
PDE2-dependent signaling dissection
Stereochemistry-driven ADA inhibition control
cAMP/cGMP compartmentalization with minimized adenosine accumulation
ADA-independent anti-HSV mechanism studies
Anti-HSV activity independent of ADA inhibitory potency
Viral DNA synthesis inhibition and combination with adenosine analogs
PDE2 selectivity profiling in cyclic nucleotide research
>100-fold selectivity over PDE1/3/4
Negligible off-target PDE inhibition at working concentrations
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